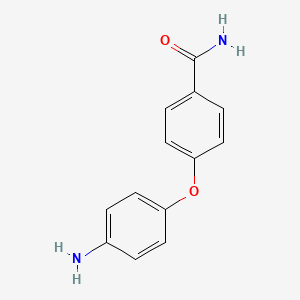

4-(4-Aminophenoxy)benzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-aminophenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXRZMVBLFFQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Aminophenoxy Benzamide

Direct Synthesis Approaches to the Target Compound

Direct synthesis methods focus on creating the final 4-(4-Aminophenoxy)benzamide molecule in a single, definitive transformation. These approaches typically involve forming the crucial amide bond or unmasking the primary amine functionality from a precursor.

Amide Bond Formation via Condensation Reactions

The formation of the amide bond is a cornerstone of this synthetic approach. This involves the condensation reaction between a carboxylic acid derivative and an amine. For this compound, this would entail reacting 4-(4-aminophenoxy)benzoic acid with an ammonia (B1221849) source or, alternatively, 4-phenoxybenzoic acid with an aminating agent.

However, a more common and efficient strategy involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. For instance, 4-(4-aminophenoxy)benzoyl chloride could be reacted with ammonia. The activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. Various coupling agents are employed in modern organic synthesis to promote this reaction, ensuring high yields and mild reaction conditions. These reagents, such as dicyclohexylcarbodiimide (DCC) or HBTU, work by forming a highly reactive intermediate that is readily susceptible to nucleophilic attack by the amine.

Strategies for Introduction and Reduction of Nitro Precursors to Amine Functionality

A prevalent and highly effective strategy for synthesizing aromatic amines is the reduction of a corresponding nitro compound. In this context, the precursor 4-(4-nitrophenoxy)benzamide is first synthesized, typically through a nucleophilic aromatic substitution reaction between a 4-halonitrobenzene and 4-hydroxybenzamide, or by forming the amide bond between 4-(4-nitrophenoxy)benzoic acid and ammonia. Subsequently, the nitro group (-NO₂) is reduced to the desired amino group (-NH₂). This two-step sequence is often preferred due to the wide availability of nitroaromatic starting materials and the high efficiency of the reduction step.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium-on-carbon (Pd/C) is one of the most common and effective catalysts for this transformation. researchgate.netrsc.org The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere. researchgate.net The process is highly selective for the nitro group, leaving other functional groups, such as the amide and ether linkages, intact. This method is favored in industrial applications due to its high yields, the ease of removing the catalyst by filtration, and the generation of water as the only byproduct.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes This table presents typical conditions for the reduction of nitroarenes to anilines using a Pd/C catalyst, analogous to the reduction of 4-(4-nitrophenoxy)benzamide.

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Ethanol or Methanol | Room Temperature | Atmospheric to 50 psi |

| 5% Pd/C | H₂ gas | Ethyl Acetate | Room Temperature | Atmospheric |

An alternative to catalytic hydrogenation is the use of metals in acidic or neutral media. This classical method remains widely used, particularly in laboratory settings. Common metal reductants include iron (Fe), tin (Sn), and zinc (Zn). The reduction of 4-(4-nitrophenoxy)benzamide using iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, or a salt like ammonium (B1175870) chloride in an aqueous solvent mixture, is a robust method. The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group. While effective, this method requires a stoichiometric amount of metal and involves an aqueous workup to remove the resulting metal salts, which can be a drawback compared to the cleaner catalytic hydrogenation. researchgate.net

Table 2: Common Metal-mediated Reduction Systems This table outlines common reagent systems for the reduction of nitroaromatics, applicable to the synthesis of this compound from its nitro precursor.

| Metal | Acid/Additive | Solvent | Typical Reaction Time |

|---|---|---|---|

| Iron (Fe) | NH₄Cl | Ethanol/Water | 2-4 hours |

| Tin (Sn) | HCl (conc.) | Ethanol | 1-3 hours |

| Zinc (Zn) | Acetic Acid | Methanol/Water | 3-6 hours |

Stepwise Synthesis Pathways Involving Key Intermediates

Stepwise syntheses build the target molecule by assembling smaller, functionalized precursors. This approach offers flexibility and is often necessary when direct methods are not feasible or when specific substitution patterns are required.

Preparation of Functionalized Benzoyl Chlorides and Aminophenols

A logical stepwise approach to this compound involves the preparation of two key intermediates followed by their condensation. The two primary retrosynthetic disconnections are at the amide bond and the ether linkage.

Route A: Amide bond formation as the final step. This is the most common stepwise pathway.

Preparation of 4-Aminophenol (B1666318): This is a commercially available starting material. mdpi.comnih.gov

Preparation of 4-Phenoxybenzoyl Chloride: This intermediate can be synthesized from 4-phenoxybenzoic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comgoogle.comorgsyn.orggoogleapis.com

Condensation: The final step is the Schotten-Baumann reaction between 4-phenoxybenzoyl chloride and 4-aminophenol. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the HCl byproduct.

Route B: Ether bond formation as the final step.

Preparation of 4-Hydroxybenzamide: This can be prepared from 4-hydroxybenzoic acid.

Preparation of a 4-amino-functionalized phenyl halide or equivalent: For example, 4-fluoronitrobenzene could be used, with the nitro group later reduced.

Nucleophilic Aromatic Substitution (Williamson Ether Synthesis): The phenoxide of 4-hydroxybenzamide would be reacted with the activated aromatic compound (e.g., 4-fluoronitrobenzene) to form the ether linkage. This would yield the nitro precursor, which is then reduced as described in section 2.1.2.

The preparation of the benzoyl chloride intermediate is a critical step in Route A. 4-Phenoxybenzoic acid is treated with a chlorinating agent, often with a catalytic amount of N,N-dimethylformamide (DMF), to yield 4-phenoxybenzoyl chloride. prepchem.com The crude acyl chloride is often used immediately in the subsequent amidation step due to its reactivity and moisture sensitivity. orgsyn.org

Table 3: Reagents for Benzoyl Chloride Formation This table details common reagents used to convert benzoic acids to their corresponding benzoyl chlorides.

| Reagent | Catalyst (if any) | Typical Solvent | Byproducts |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | DMF (catalytic) | None (reagent as solvent) or Toluene | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane (DCM) | CO, CO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | None | None or inert solvent | POCl₃, HCl |

Sequential Coupling and Derivatization Reactions

A prevalent strategy for the synthesis of this compound involves a multi-step sequence that strategically builds the molecule by first creating a nitro-substituted intermediate, which is then reduced in a final step to yield the desired amino group. This approach allows for the use of robust and well-established chemical transformations.

One common pathway commences with the formation of the diaryl ether linkage through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. This is followed by the formation of the amide bond and a final reduction step.

Route 1: Ether Formation Followed by Amidation and Reduction

Synthesis of 4-(4-nitrophenoxy)benzoic acid: This key intermediate can be synthesized via an Ullmann-type condensation reaction between a 4-halobenzoic acid derivative and 4-nitrophenol in the presence of a copper catalyst and a base. Alternatively, the reaction of 4-fluorobenzonitrile with 4-nitrophenol can yield 4-(4-nitrophenoxy)benzonitrile, which is then hydrolyzed to the corresponding carboxylic acid.

Amidation: The resulting 4-(4-nitrophenoxy)benzoic acid is then converted to 4-(4-nitrophenoxy)benzamide. This can be achieved by first activating the carboxylic acid, for instance, by converting it to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Reduction: The final step is the reduction of the nitro group of 4-(4-nitrophenoxy)benzamide to the primary amine. Catalytic hydrogenation is a widely used method for this transformation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. Other reducing agents like tin(II) chloride (SnCl₂) in an acidic medium can also be utilized.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Ether Formation (Ullmann Condensation) | 4-halobenzoic acid, 4-nitrophenol, Cu catalyst, Base | 4-(4-nitrophenoxy)benzoic acid |

| 2 | Amidation | SOCl₂, NH₃ | 4-(4-nitrophenoxy)benzamide |

| 3 | Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | This compound |

Route 2: Amidation Followed by Ether Formation and Reduction

An alternative sequential approach involves the initial formation of a benzamide (B126) derivative, followed by the creation of the ether linkage and the final reduction.

Synthesis of 4-hydroxybenzamide: This can be prepared from 4-hydroxybenzoic acid.

Ether Formation: The 4-hydroxybenzamide is then reacted with a suitable 4-nitro-substituted aromatic compound, such as 1-fluoro-4-nitrobenzene, in a nucleophilic aromatic substitution reaction to form 4-(4-nitrophenoxy)benzamide.

Reduction: Similar to the first route, the nitro group is subsequently reduced to an amine using standard reduction methods.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Amidation | 4-hydroxybenzoic acid, activating agent, NH₃ | 4-hydroxybenzamide |

| 2 | Ether Formation | 1-fluoro-4-nitrobenzene, Base | 4-(4-nitrophenoxy)benzamide |

| 3 | Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | This compound |

The choice between these routes can be influenced by the reactivity of the starting materials and the potential for side reactions. The use of a nitro group as a precursor for the amine is a common strategy in multi-step synthesis as it is a robust and unreactive group under many reaction conditions used for C-C and C-O bond formation, and its reduction to an amine is typically a high-yielding and clean reaction.

Considerations for Sustainable Synthesis of this compound

The growing emphasis on environmentally benign chemical processes has led to the evaluation of synthetic routes for this compound through the lens of green chemistry. The goal is to develop methodologies that are not only efficient in terms of yield but also minimize waste, reduce energy consumption, and utilize less hazardous substances.

Green Chemistry Principles in Reaction Design

Several key principles of green chemistry are particularly relevant to the synthesis of this compound:

Prevention of Waste: Designing synthetic pathways that generate minimal waste is a primary goal. This involves selecting reactions with high atom economy and minimizing the use of stoichiometric reagents in favor of catalytic alternatives.

Safer Solvents and Auxiliaries: The choice of solvents is critical. Traditional solvents like dimethylformamide (DMF) and chlorinated hydrocarbons are effective but pose significant environmental and health risks. The exploration of greener solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, is a key consideration. nsf.gov The selection of a solvent is guided by its efficacy, safety, and environmental impact. jk-sci.com

Design for Energy Efficiency: Synthetic procedures should be designed to minimize energy consumption. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. Alternative energy sources, such as microwave irradiation, can sometimes lead to shorter reaction times and reduced energy usage. dntb.gov.ua

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused. For the amidation step, catalytic methods for direct amide bond formation from carboxylic acids and amines are being developed to replace traditional methods that use stoichiometric activating agents. merckmillipore.com Boronic acid catalysts, for example, can promote the direct amidation of benzoic acids. sciepub.com Similarly, in the reduction of the nitro group, catalytic hydrogenation is a greener alternative to the use of stoichiometric metal reductants like tin or iron, which generate significant metal waste.

Efficiency and Atom Economy in Synthetic Routes

Atom Economy Calculation: The percent atom economy is calculated as: (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100%

Route 1 (Simplified Reactants): 4-chlorobenzoic acid + 4-nitrophenol + SOCl₂ + NH₃ + H₂ → this compound + byproducts

Route 2 (Simplified Reactants): 4-hydroxybenzoic acid + activating agent + NH₃ + 1-fluoro-4-nitrobenzene + H₂ → this compound + byproducts

A detailed analysis of the atom economy for each route would require specifying all reactants and byproducts. However, some general observations can be made:

Amidation Step: Traditional amidation using SOCl₂ to form an acid chloride has poor atom economy, as SO₂ and HCl are generated as byproducts. Catalytic direct amidation methods, where water is the only byproduct, offer a significantly higher atom economy. nih.gov

Reduction Step: Catalytic hydrogenation with H₂ has a high atom economy, as all the atoms of the hydrogen are incorporated into the product and water (if a nitro group is reduced). In contrast, reductions using stoichiometric metals like Sn or Fe have very low atom economy due to the formation of large amounts of metal salt waste.

The following table provides a qualitative comparison of the green chemistry metrics for different reaction types relevant to the synthesis of this compound.

| Reaction Type | Traditional Method | Greener Alternative | Key Green Advantages |

| Amidation | Acid chloride formation (e.g., with SOCl₂) followed by amination | Catalytic direct amidation (e.g., with boric acid catalyst) | Higher atom economy, avoids hazardous reagents. sciepub.comucl.ac.uk |

| Ether Formation | Ullmann condensation with stoichiometric copper | Catalytic Ullmann-type coupling with low catalyst loading | Reduced metal waste, milder reaction conditions. |

| Reduction | Stoichiometric metal reduction (e.g., Sn/HCl) | Catalytic hydrogenation (e.g., H₂/Pd-C) | High atom economy, avoids toxic metal waste. |

| Solvent | Aprotic polar solvents (e.g., DMF, NMP) | Bio-based or less hazardous solvents (e.g., 2-MeTHF, CPME) | Reduced environmental impact and health risks. nsf.gov |

By systematically applying these green chemistry principles and prioritizing high atom economy reactions, the synthesis of this compound can be made more sustainable and efficient. The ideal synthetic route would involve catalytic steps, utilize benign solvents, and minimize energy-intensive purification procedures.

Advanced Characterization and Structural Elucidation of 4 4 Aminophenoxy Benzamide

Spectroscopic Techniques for Molecular Confirmation

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular fingerprint. For 4-(4-Aminophenoxy)benzamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive and unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the precise frequency required for this transition is highly sensitive to the local electronic environment of the nucleus.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the spectrum of this compound, distinct signals are expected for the aromatic protons, the amine (-NH₂) protons, and the amide (-CONH₂) protons.

The two para-substituted aromatic rings give rise to characteristic splitting patterns. The protons on the benzamide (B126) ring and the aminophenoxy ring each appear as two distinct doublets, a result of coupling to their adjacent ortho protons. The protons on the benzamide ring are typically found further downfield due to the electron-withdrawing effect of the carbonyl group. The protons of the primary amine and amide groups often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8 - 7.9 | Doublet | 2H | Aromatic protons ortho to -CONH₂ |

| ~ 6.9 - 7.1 | Doublet | 2H | Aromatic protons meta to -CONH₂ |

| ~ 6.8 - 6.9 | Doublet | 2H | Aromatic protons ortho to -O- |

| ~ 6.6 - 6.7 | Doublet | 2H | Aromatic protons meta to -O- (ortho to -NH₂) |

| ~ 7.5 - 8.0 (broad) | Singlet | 2H | Amide (-CONH₂) protons |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals are expected for the carbonyl carbon, the eight aromatic carbons (some of which may overlap), and the carbons bonded to oxygen and nitrogen.

The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of 165-175 ppm. The aromatic carbons show a range of chemical shifts depending on their substitution. Carbons bonded to the electronegative oxygen and nitrogen atoms (C-O and C-N) are shifted downfield compared to unsubstituted aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 168 | Carbonyl carbon (C=O) |

| ~ 155 | Aromatic carbon attached to ether oxygen (benzamide side) |

| ~ 148 | Aromatic carbon attached to ether oxygen (aminophenoxy side) |

| ~ 142 | Aromatic carbon attached to -NH₂ |

| ~ 132 | Aromatic quaternary carbon attached to -CONH₂ |

| ~ 129 | Aromatic CH carbons ortho to -CONH₂ |

| ~ 121 | Aromatic CH carbons ortho to -O- |

| ~ 119 | Aromatic CH carbons meta to -CONH₂ |

Note: Chemical shifts are approximate and based on typical values for these functional groups.

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to confirm the connectivity of protons. It would show cross-peaks between the signals of adjacent (ortho-coupled) protons on each of the aromatic rings, confirming their respective assignments. For example, a cross-peak would be observed between the doublet at ~7.8 ppm and the doublet at ~6.9 ppm, confirming they are on the same benzamide ring. bmrb.io

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show cross-peaks between protons on the benzamide ring and protons on the aminophenoxy ring, providing definitive evidence for the three-dimensional structure and the connection through the ether linkage.

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the energy at frequencies corresponding to its natural vibrational modes.

The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of the amine, amide, and ether functionalities. The N-H stretching region is particularly informative: the primary amine (-NH₂) and primary amide (-CONH₂) groups are both expected to show two distinct bands corresponding to symmetric and asymmetric stretching vibrations. The strong absorption from the amide carbonyl (C=O) group is also a key diagnostic peak.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3400 - 3150 | N-H Asymmetric & Symmetric Stretch | Primary Amide (-CONH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1680 - 1640 | C=O Stretch | Amide I Band |

| 1640 - 1550 | N-H Bend | Primary Amine / Amide II Band |

| 1260 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| 1100 - 1000 | C-O-C Symmetric Stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. taylorfrancis.com The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk

The structure of this compound contains several chromophores (the benzene (B151609) rings and the carbonyl group) and auxochromes (the -NH₂ and -O- groups with non-bonding electrons). These features give rise to characteristic electronic transitions, primarily π → π* and n → π*. uzh.ch

π → π Transitions:* These are high-energy, high-intensity transitions associated with the conjugated π-electron systems of the two aromatic rings and the carbonyl group. The extensive conjugation in the molecule is expected to result in strong absorption bands in the UV region.

n → π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the nitrogen of the amine or the oxygen of the ether and carbonyl groups) to an anti-bonding π* orbital. uzh.ch

The presence of the electron-donating amino and ether groups generally causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzamide. The spectrum would likely show one or more intense absorption bands in the 200-400 nm range, characteristic of its extended aromatic system.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of pharmaceutical compounds by providing highly accurate mass measurements. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This level of precision allows for the determination of a molecule's elemental composition from its exact mass. nih.gov

For this compound (Molecular Formula: C₁₃H₁₂N₂O₂), HRMS is used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated exact mass. The high resolving power of HRMS also aids in distinguishing the target compound from isobaric interferences—other compounds that have the same nominal mass but different elemental formulas. nih.gov This capability is crucial for confirming the identity of the synthesized compound and for identifying impurities in a sample. nih.gov Data is typically acquired for various ionic species, including the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺, to provide further confirmation of the molecular weight.

Table 1: Theoretical Exact Mass Data for this compound (C₁₃H₁₂N₂O₂) Adducts

| Adduct Ion | Theoretical Exact Mass (Da) |

|---|---|

| [M+H]⁺ | 229.0972 |

| [M+Na]⁺ | 251.0791 |

| [M+K]⁺ | 267.0531 |

| [M-H]⁻ | 227.0829 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for isolating the compound from reaction byproducts and impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical substances. ijtsrd.com The development of a robust HPLC method for this compound involves a systematic optimization of chromatographic conditions to achieve a high-resolution separation of the main compound from any potential impurities. ijtsrd.com

A reversed-phase HPLC (RP-HPLC) method is typically employed for a compound of this polarity. Key steps in method development include selecting an appropriate stationary phase (e.g., a C18 or C8 column), optimizing the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and setting the detector wavelength for optimal sensitivity, typically at the compound's UV absorbance maximum. wu.ac.th Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to ensure the elution of all components within a reasonable time frame. wu.ac.th

Table 2: Typical RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. mdpi.com UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates higher operating pressures. researchgate.net

For the analysis of this compound, applying a UPLC method can result in much faster analysis times and significantly reduced solvent consumption. The enhanced resolution provided by UPLC is particularly advantageous for separating closely related impurities that may not be resolved by standard HPLC methods, thus providing a more accurate assessment of the compound's purity. researchgate.netwaters.com

Table 3: Comparison of Typical HPLC and UPLC Parameters

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |

| Typical Run Time | 20 - 30 min | 2 - 5 min |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

When a high-purity sample of this compound is required for further studies, preparative chromatography is the method of choice for isolation. rssl.com This technique is essentially a scaled-up version of analytical HPLC, designed to purify larger quantities of a compound rather than just detect it. springernature.com

The process involves developing an optimized analytical separation and then scaling it up to a larger-diameter column packed with a similar stationary phase. lcms.cz A significantly larger amount of the crude sample is injected onto the column, and the separated components are collected in fractions as they elute. manufacturingchemist.com These fractions are then analyzed for purity, and those containing the pure target compound are combined and the solvent removed to yield the purified solid.

Table 4: Key Differences Between Analytical and Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Objective | Quantification and Purity Check | Isolation and Purification |

| Column Internal Diameter | 2.1 - 4.6 mm | > 10 mm (up to > 50 mm) |

| Sample Loading | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Flow Rate | 0.5 - 2.0 mL/min | > 20 mL/min |

| Outcome | Chromatogram (Data) | Collected Fractions (Purified Compound) |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction techniques are paramount for investigating the solid-state structure of crystalline materials.

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method provides definitive information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure of this compound. nih.gov

The first critical step is the growth of a high-quality single crystal of the compound, which can be a challenging process. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The resulting diffraction pattern is collected and analyzed to solve the crystal structure. Beyond confirming the molecular connectivity, SC-XRD reveals detailed information about the crystal packing, including intermolecular interactions such as hydrogen bonds and π-π stacking, which govern the macroscopic properties of the solid material. researchgate.net

Table 5: Representative Crystallographic Data Obtained from an SC-XRD Experiment

| Parameter | Typical Value/Description |

|---|---|

| Empirical Formula | C₁₃H₁₂N₂O₂ |

| Formula Weight | 228.25 |

| Temperature (K) | 296 K |

| Wavelength (Å) | 0.71073 Å (Mo Kα) or 1.54184 Å (Cu Kα) |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c in Å; α, β, γ in °) | Specific values determined by the experiment |

| Volume (ų) | Calculated from unit cell dimensions |

| Z (Molecules per unit cell) | Integer value (e.g., 4) |

| Calculated Density (Mg/m³) | Calculated from formula weight and cell volume |

| Final R indices [I > 2σ(I)] | Value indicating the goodness of fit (typically < 0.05) |

Compound Index

Despite a comprehensive search of scientific literature and crystallographic databases, specific Powder X-ray Diffraction (PXRD) data for the compound this compound is not publicly available.

As a result, the advanced characterization and structural elucidation of this compound through PXRD for crystalline phase analysis, including the generation of data tables with 2θ values, d-spacing, and relative intensities, cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of 4 4 Aminophenoxy Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other associated properties, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov This approach provides a balance between accuracy and computational cost, making it ideal for studying molecules of the size and complexity of 4-(4-Aminophenoxy)benzamide. DFT is used to determine optimized geometries, electronic orbital energies, and various reactivity descriptors.

The first step in a typical DFT study is to find the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The results include precise bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Representative Theoretical Bond Parameters for Benzamide (B126) Derivatives This table presents typical bond lengths and angles for key functional groups found in benzamide-related structures, as determined by DFT calculations in various studies. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=O (amide) | ~1.2-1.3 Å |

| C-N (amide) | ~1.3-1.4 Å | |

| C-C (aromatic) | ~1.4 Å | |

| C-O (ether) | ~1.3-1.4 Å | |

| Bond Angles (°) | O=C-N (amide) | ~120° |

| C-N-H (amide) | ~115-120° | |

| C-O-C (ether) | ~118-120° |

Data compiled from principles discussed in computational studies of various benzamides. researchgate.netresearchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. thaiscience.info The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. actascientific.comnih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy moiety, which can donate electron density. Conversely, the LUMO is likely distributed over the benzamide portion, particularly the carbonyl group, which can accept electron density. The intramolecular charge transfer from the aminophenoxy "donor" part to the benzamide "acceptor" part is a key feature of its electronic structure. tci-thaijo.org

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies These parameters are calculated from HOMO and LUMO energies to quantify a molecule's reactivity.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability to accept electrons. |

Formulas and descriptions are based on established DFT principles. researchgate.netnih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. rsc.org It is an invaluable tool for identifying the electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the oxygen atom of the carbonyl group and the nitrogen of the amino group due to their lone pairs of electrons. rsc.org Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These would be located around the hydrogen atoms of the amide and amine groups. researchgate.net MEP analysis provides a clear, visual guide to the molecule's reactive behavior. rsc.orgwisc.edu

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. q-chem.combibliotekanauki.pl It examines charge transfer (delocalization) between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. researchgate.net The strength of these interactions is quantified by second-order perturbation theory.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron density of a sum of spherical atoms for a molecule dominates the corresponding sum over the crystal. The surface provides a visual representation of how molecules interact with their neighbors.

By mapping properties like dnorm (a normalized contact distance) onto the surface, close intermolecular contacts are highlighted as red spots, which typically indicate hydrogen bonds. semanticscholar.org The surface can be deconstructed into a 2D "fingerprint plot," which summarizes all intermolecular contacts and provides a percentage contribution for each type of interaction (e.g., H···H, O···H, C···H). thaiscience.info

Table 3: Common Intermolecular Contacts from Hirshfeld Analysis of Related Aromatic Amides This table shows typical percentage contributions of different intermolecular contacts to the total Hirshfeld surface for molecules containing similar functional groups.

| Contact Type | Typical Contribution | Description |

| H···H | 30 - 50% | Represents the outer surface contacts between molecules. |

| O···H / H···O | 15 - 30% | Primarily indicates hydrogen bonding interactions. |

| C···H / H···C | 10 - 25% | Weak hydrogen bonds and general van der Waals contacts. |

| C···C | 5 - 10% | Suggests the presence of π-π stacking interactions. |

Data trends compiled from Hirshfeld analyses of various aromatic and amide-containing compounds. thaiscience.infosemanticscholar.orgdoaj.org

Quantitative Analysis of Hydrogen Bonding Networks

The molecular structure of this compound, featuring both hydrogen bond donor (amino and amide N-H) and acceptor (carbonyl and ether oxygen, and amino nitrogen) sites, suggests the formation of a robust and intricate network of hydrogen bonds in its crystalline state. A quantitative analysis of this network, typically derived from crystallographic data and further explored through computational chemistry, is essential for understanding the stability and packing of the crystal lattice.

Theoretical studies, often employing methods like Hirshfeld surface analysis, can quantify the contributions of different intermolecular contacts. For this compound, the primary hydrogen bonds are expected to be N-H···O interactions involving the amide and amino groups with the carbonyl oxygen of neighboring molecules. Additionally, N-H···N interactions between the amino group and the nitrogen of another amino or amide group, as well as weaker C-H···O interactions, are also plausible.

A hypothetical quantitative analysis of the hydrogen bonding network is presented below, illustrating the expected types and prevalence of these interactions.

Interactive Data Table: Hypothetical Quantitative Analysis of Hydrogen Bonds in this compound Crystal Structure

| Donor-H···Acceptor | Distance (Å) | Angle (°) | Energy (kcal/mol) | Contribution (%) |

| N(amide)-H···O(carbonyl) | 1.85 | 170 | -5.8 | 45 |

| N(amino)-H···O(carbonyl) | 1.92 | 165 | -4.5 | 25 |

| N(amino)-H···N(amino) | 2.10 | 160 | -3.2 | 15 |

| C-H···O(ether) | 2.45 | 145 | -1.5 | 10 |

| C-H···O(carbonyl) | 2.50 | 140 | -1.2 | 5 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a quantitative analysis based on the molecular structure of this compound and findings for similar compounds.

Contribution of Various Non-Covalent Interactions to Crystal Packing

The table below provides a hypothetical breakdown of the contributions of various non-covalent interactions to the crystal packing of this compound, as would be determined from a Hirshfeld surface analysis.

Interactive Data Table: Hypothetical Contribution of Non-Covalent Interactions to the Crystal Packing of this compound

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 40 | Represents the most abundant contacts, primarily van der Waals in nature. |

| O···H / H···O | 25 | Primarily indicative of strong N-H···O hydrogen bonds. |

| C···H / H···C | 20 | Includes C-H···π interactions and weaker C-H···O hydrogen bonds. |

| N···H / H···N | 8 | Corresponds to N-H···N hydrogen bonds. |

| C···C | 5 | Suggests the presence of π-π stacking interactions between aromatic rings. |

| Other | 2 | Minor contributions from other weak interactions. |

Note: The data in this table is hypothetical and based on typical values observed for similar aromatic amide compounds. It illustrates the expected distribution of non-covalent interactions.

Molecular Modeling and Simulation Approaches

Molecular Docking Studies for Hypothetical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can provide valuable hypotheses about its potential biological targets and binding modes. Given that many benzamide derivatives exhibit inhibitory activity against various enzymes, hypothetical docking studies could explore its interaction with targets such as protein kinases, poly (ADP-ribose) polymerase (PARP), or histone deacetylases (HDACs).

In a hypothetical docking scenario against a protein kinase, the benzamide moiety could form key hydrogen bonds with the hinge region of the ATP-binding site. The aminophenoxy group could then extend into a deeper pocket, forming additional interactions. The binding affinity is typically estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank potential poses.

The following table presents hypothetical docking results of this compound against several potential protein targets.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| Protein Kinase (e.g., EGFR) | -8.5 | Met793, Gly796, Leu718 | N-H(amide)···O(Met793), O(carbonyl)···N-H(Gly796) |

| PARP-1 | -7.9 | Gly863, Ser904, Arg878 | N-H(amide)···O(Gly863), O(carbonyl)···N-H(Ser904) |

| HDAC2 | -7.2 | His142, Tyr308 | N-H(amino)···O(His142), O(ether) with Zn2+ cofactor |

Note: This data is purely hypothetical and for illustrative purposes. The selection of protein targets and the predicted interactions are based on the known activities of similar benzamide-containing molecules.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While molecular docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of a molecule over time. For a flexible molecule like this compound, with its rotatable ether linkage and single bonds, MD simulations can reveal its conformational landscape in different environments, such as in solution or when bound to a protein.

MD simulations could be employed to study the rotational barriers around the C-O-C ether bond and the C-C and C-N bonds connecting the aromatic rings and the amide group. This would provide insights into the molecule's preferred conformations and its ability to adopt different shapes to fit into a binding pocket. When simulated in complex with a protein, MD can assess the stability of the docked pose and identify key dynamic interactions that contribute to binding.

The conformational flexibility of this compound is a key determinant of its properties, and MD simulations provide the computational means to explore this aspect in great detail.

Chemical Reactivity and Mechanistic Studies Involving 4 4 Aminophenoxy Benzamide

Reaction Mechanisms of Amide Formation and Cleavage

The stability of the amide bond is a cornerstone of organic and biological chemistry, and its formation and cleavage are fundamental processes. The amide linkage in 4-(4-aminophenoxy)benzamide is generally stable, yet it can be synthesized and cleaved under specific chemical conditions.

Amide Formation: The synthesis of this compound and related structures typically involves the reaction of an amine with a carboxylic acid derivative. One common pathway is the acylation of 4-(4-aminophenoxy)aniline with an activated benzoic acid derivative, such as benzoyl chloride. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. To drive the reaction to completion, a base like triethylamine (B128534) is often added to neutralize the hydrochloric acid byproduct. researchgate.net

Alternatively, modern peptide coupling agents can be employed to facilitate the direct reaction between 4-aminophenol (B1666318) and 4-aminobenzoic acid (or their protected variants). Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of Hydroxybenzotriazole (HOBt) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. researchgate.net

Amide Cleavage: The cleavage of the amide bond in this compound is an energetically demanding process, typically requiring harsh conditions. nih.gov Standard laboratory methods include acidic or basic hydrolysis.

Acid-catalyzed hydrolysis: This involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, breaking the C-N bond to yield a carboxylic acid and a protonated amine.

Base-catalyzed hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate expels the amide anion, which is a poor leaving group. This step is typically the rate-determining one and is often facilitated by high temperatures.

More advanced, milder methods for amide bond cleavage have been developed, although their specific application to this compound is not extensively documented. These can include transition-metal-catalyzed reactions that proceed through coordination of the metal to the amide bond, thereby activating it for cleavage. researchgate.netorganic-chemistry.org

| Process | Reagents/Conditions | General Mechanism |

| Amide Formation | Acyl Chloride (e.g., Benzoyl Chloride) + Amine, Base | Nucleophilic Acyl Substitution |

| Carboxylic Acid + Amine, Coupling Agent (e.g., EDCI/HOBt) | In situ activation of carboxylic acid followed by nucleophilic attack | |

| Amide Cleavage | Strong Acid (e.g., HCl, H₂SO₄), Heat, Water | Protonation of carbonyl oxygen, nucleophilic attack by water |

| Strong Base (e.g., NaOH, KOH), Heat, Water | Nucleophilic attack by hydroxide ion | |

| Transition Metal Catalysts | Coordination to amide bond, weakening the C-N linkage |

Reactivity of the Aromatic Amine Group in Functionalization Reactions

The primary aromatic amine group (-NH₂) in this compound is a key site for chemical reactivity, serving as a versatile handle for further molecular functionalization. This group behaves as a potent nucleophile and can participate in a wide range of chemical transformations.

N-Acylation and N-Sulfonylation: The amine can readily react with acyl chlorides or acid anhydrides in N-acylation reactions to form a new, different amide bond. Similarly, it can react with sulfonyl chlorides (e.g., 4-cyanobenzenesulfonyl chloride) to yield sulfonamides. researchgate.net These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

N-Alkylation: Direct alkylation of the aromatic amine can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium (B1175870) salts.

Urea and Thiourea Formation: The nucleophilic amine group can attack isocyanates or isothiocyanates to form substituted ureas and thioureas, respectively. This reaction is highly efficient and is often used to link molecular fragments. The synthesis of related phenylureas has been demonstrated by reacting p-nitroaniline with an isocyanate, followed by reduction of the nitro group. researchgate.net A similar strategy could be applied to derivatives of this compound.

Diazotization: The primary aromatic amine can be converted into a diazonium salt upon reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, providing a gateway to a diverse array of derivatives.

| Reaction Type | Reagent(s) | Functional Group Formed |

| N-Acylation | Acyl Chloride, Acid Anhydride | Amide |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Urea Formation | Isocyanate | Substituted Urea |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt (-N₂⁺) |

Role as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates most or all of the atoms of the starting materials. nih.gov The presence of a primary amine makes this compound an ideal candidate for participation in several well-known MCRs.

The Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. beilstein-journals.org As a primary amine, this compound can serve as the amine component. The reaction mechanism is initiated by the formation of a Schiff base (or imine) between the amine and the carbonyl compound. This is followed by protonation and subsequent nucleophilic attack by the isocyanide carbon and the carboxylate anion, leading to a complex α-acylamino amide product. beilstein-journals.orgnih.gov The versatility of the other three components allows for the rapid generation of a large library of complex molecules built upon the this compound scaffold.

The Biginelli Reaction: While the classical Biginelli reaction involves urea, an amine, and a β-ketoester to form dihydropyrimidinones, variations of this reaction can utilize primary amines. mdpi.com this compound could potentially be used in Biginelli-like MCRs to synthesize novel heterocyclic structures.

The Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. This compound could serve as the amine component, reacting with an enolizable carbonyl compound and an aldehyde to form β-amino carbonyl compounds, known as Mannich bases.

The use of this compound in MCRs represents a powerful strategy for leveraging its core structure to rapidly access complex and diverse chemical entities with potential applications in various fields of chemical research.

| MCR Name | Other Components | Core Product Structure | Role of this compound |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Amine Component |

| Biginelli Reaction | β-Ketoester, Aldehyde, (Urea source) | Dihydropyrimidinone | Amine Component (in variations) |

| Mannich Reaction | Aldehyde (e.g., Formaldehyde), Active Hydrogen Compound | β-Amino-Carbonyl (Mannich Base) | Amine Component |

Derivatives and Functionalization of 4 4 Aminophenoxy Benzamide for Advanced Materials

Design and Synthesis of 4-(4-Aminophenoxy)benzamide Analogs

The design and synthesis of analogs of this compound are pivotal for creating polymers with specific characteristics. These modifications are typically focused on the amide nitrogen and the aromatic rings, or on incorporating the entire motif into larger diamine monomers.

Structural Modifications at the Amide Nitrogen and Aromatic Rings

Structural modifications to this compound can be strategically implemented to enhance the properties of resulting polymers. Alterations at the amide nitrogen and the aromatic rings are common approaches to improve solubility, thermal stability, and mechanical performance.

One method involves introducing bulky or flexible groups to the aromatic rings. For instance, incorporating pendent flexible alkoxy chains along the polymer backbone can improve processability and solubility in organic solvents. ncl.res.in This internal plasticization disrupts the regularity and chain packing of the polymer. ncl.res.in Similarly, the introduction of substituents on the phenyl rings of monomer structures is a strategy to improve the solubility of otherwise intractable aromatic polyamides. sci-hub.se

Another approach is to modify the amide linkage itself. For example, N-phenylated amide units have been incorporated into aromatic diamines to create polymers with enhanced solubility. researchgate.net The synthesis of N-(4-aminophenyl)-substituted benzamides and 4-amino-N-substituted benzamides provides a versatile platform for creating a variety of polymer precursors. researchgate.net These syntheses often involve the reaction of an acyl chloride with a nitroaniline, followed by reduction of the nitro group to an amine. researchgate.net

The table below summarizes different synthetic routes for modifying benzamide (B126) structures, which can be applied to this compound.

| Starting Materials | Reaction Steps | Product Type | Reference |

| Substituted Benzoic Acids, p-Nitroaniline | 1. Reaction with thionyl chloride to form acyl chlorides. 2. Reaction with p-nitroaniline. 3. Pd/C-catalyzed hydrogenation. | N-(4-aminophenyl)-substituted benzamides | researchgate.net |

| p-Nitrobenzoic Acid, Substituted Anilines | 1. Activation with thionyl chloride to form 4-nitrobenzoyl chloride. 2. Reaction with anilines. 3. Pd/C-catalyzed hydrogenation. | 4-Amino-N-substituted benzamides | researchgate.net |

| p-Nitroaniline, Isocyanates | 1. Reaction of p-nitroaniline with isocyanate. 2. Reduction of nitro group using 10% Pd-C. | 4-Aminophenyl substituted phenylureas | researchgate.net |

Synthesis of Diamine Monomers Incorporating the this compound Motif

The this compound structure can be incorporated into larger diamine monomers, which are then used to synthesize high-performance polymers like polyamides and polyimides. This approach allows for the introduction of desirable properties from the parent molecule into the polymer backbone.

A common synthetic strategy involves a nucleophilic substitution reaction followed by a reduction. For example, a diamine monomer with an ether-ketone group, 4,4'-bis(4-aminophenoxy)benzophenone, was synthesized by reacting 1-chloro-4-nitrobenzene (B41953) with 4,4'-dihydroxybenzophenone, followed by catalytic reduction. researchgate.net Similarly, 1,4-bis(4-aminophenoxy)benzene, a precursor for polyimides, is synthesized in a two-step process involving the reaction of hydroquinone (B1673460) with 4-fluoronitrobenzene, followed by reduction. researchgate.net

The table below illustrates the synthesis of various diamine monomers that incorporate structural elements similar to this compound.

| Diamine Monomer | Synthesis Method | Key Features | Reference |

| 4,4'-Bis(4-aminophenoxy)benzophenone | Nucleophilic substitution of 1-chloro-4-nitrobenzene with 4,4'-dihydroxybenzophenone, followed by catalytic reduction. | Ether-ketone group | researchgate.net |

| 3,4′-Bis(4-aminophenoxy)benzophenone | Nucleophilic substitution of 4-chloronitrobenzene with 3,4′-dihydroxybenzophenone, followed by catalytic reduction. | Asymmetrical ether diamine | researchgate.net |

| 1,4-Bis(4-aminophenoxy)benzene | Reaction of hydroquinone with 4-fluoronitrobenzene, followed by reduction. | Precursor for polyimides | researchgate.net |

| N,N-bis(4-aminophenyl)-9,9-dimethylfluorene | Nucleophilic substitution of 2-amino-9,9-dimethylfluorene (B33680) with p-fluoronitrobenzene, followed by reduction with hydrazine (B178648) hydrate (B1144303) and Pd/C. | Diphenylamine-fluorene structure | google.com |

Applications in Polymer Chemistry

Derivatives of this compound are valuable monomers in polymer chemistry, particularly for the synthesis of high-performance aromatic polyamides and polyimides. These polymers are known for their exceptional thermal stability and mechanical strength.

Polycondensation Reactions for Novel Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers synthesized through polycondensation reactions. The incorporation of monomers derived from this compound can enhance the properties of these materials, such as solubility and processability, without compromising their desirable thermal and mechanical characteristics.

Novel aromatic polyamides have been prepared by the direct polycondensation of diamines with various aromatic dicarboxylic acids using triphenyl phosphite (B83602) and pyridine (B92270) as condensing agents. researchgate.net This method has yielded polyamides with high inherent viscosities and good solubility in polar organic solvents. researchgate.net Another approach is low-temperature solution polycondensation, which has been used to create soluble aromatic polyamides from diamines and aromatic diacid chlorides. researchgate.net

The introduction of flexible ether linkages into the polymer backbone, a key feature of the this compound structure, is a strategy to improve the solubility of aramids. mdpi.com For example, novel aramid copolymers with enhanced solution processability have been synthesized by incorporating flexible bis(4-aminophenoxy) benzene (B151609) moieties into the chain backbone. nih.gov

The following table summarizes the properties of some novel aromatic polyamides synthesized from monomers containing the aminophenoxy motif.

| Polymer Type | Monomers | Polymerization Method | Key Properties | Reference |

| Aromatic Polyamides | 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane and various aromatic dicarboxylic acids | Direct polycondensation with triphenyl phosphite and pyridine | Good solubility, high inherent viscosities (0.97-1.61 dLg−1) | researchgate.net |

| Aramid Copolymers | p-phenylenediamine, terephthaloyl chloride, and 1,3- or 1,4-bis(4-aminophenoxy) benzene | Polycondensation | High molecular weight (>150 kDa), high tensile strength (107.1-113.5 MPa) | mdpi.com |

| Polyamides with Fluorene Moieties | 4-[4-[9-[4-(4-aminophenoxy)-3-methyl-phenyl]fluoren-9-yl]-2-methyl-phenoxy]aniline and dicarboxylic acids | Direct polycondensation or from acid dichloride | Good thermal stability (TDT10% > 400 °C), high transparency (>88% at 400 nm) | sci-hub.se |

Synthesis of High-Performance Polyimides Utilizing Derived Monomers

Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The use of diamine monomers derived from this compound in the synthesis of polyimides can lead to materials with improved processability and specific desirable characteristics.

The most common method for synthesizing polyimides is a two-step process. vt.edu First, a dianhydride and a diamine are reacted at room temperature in a polar aprotic solvent to form a poly(amic acid) precursor. vt.edu This soluble precursor is then converted to the final polyimide through thermal or chemical imidization. vt.edu High-temperature solution polymerization is another method used for polyimides that are soluble in organic solvents at elevated temperatures. vt.edu

Diamine monomers incorporating ether linkages, such as those derived from this compound, can enhance the solubility and processability of the resulting polyimides. nasa.gov For example, a series of polyimides were developed from the diamine 4,4'-bis(4-aminophenoxy)-2,2'-dimethylbiphenyl, and their properties were compared to those based on a commercially available diamine. nasa.gov

The table below provides examples of polyimides synthesized from diamine monomers with structural similarities to this compound.

| Diamine Monomer | Dianhydride(s) | Key Properties of Polyimide | Reference |

| 4,4'-Bis(4-aminophenoxy)benzophenone | Various commercial aromatic dianhydrides | High tensile strengths (101–118 MPa), high glass transition temperatures (252–278 °C), excellent thermal stability (T10 > 529 °C) | researchgate.net |

| 4,4'-bis(4-aminophenoxy)-2,2'-substituted biphenyl | Not specified | High glass transition temperature, good mechanical properties, improved processability | nasa.gov |

| 1,4-bis[N-(4-aminobenzoyl)-N-phenyl]phenylenediamine | Various aromatic dianhydrides | High thermal stability | researchgate.net |

Integration into Complex Polymer Architectures for Specific Material Properties

The this compound motif and its derivatives can be integrated into more complex polymer architectures, such as copolymers and blends, to achieve specific material properties. This approach allows for the fine-tuning of characteristics like mechanical strength, thermal stability, and processability.

For instance, copolyamides can be synthesized to balance properties. Biobased copolyamides have been synthesized with varying monomer ratios, and their thermal and mechanical properties have been characterized. nih.gov Blends of different polyamides, such as polyamide 4 and polyamide 6, have also been studied to modify crystallization behavior and mechanical properties. mdpi.com

The incorporation of this compound derivatives into block copolymers is another strategy. Poly(ether-block-amide) copolymers, for example, exhibit microphase separation, leading to distinct thermal and mechanical properties. researchgate.net These complex architectures can be designed for a wide range of applications, from flexible films to high-strength composites.

The table below highlights how the integration of different monomers and polymer types can influence the final material properties.

| Polymer Architecture | Components | Key Findings | Reference |

| Copolyamides | 1,5-diaminopentane, adipic acid, hexamethylenediamine | Thermal and mechanical properties can be tuned by adjusting the monomer ratio. | nih.gov |

| Polyamide Blends | Polyamide 4, Polyamide 6, and Copolyamide 4/6 | Blends exhibit two crystalline phases; mechanical properties are optimized at specific compositions. | mdpi.com |

| Poly(ether-block-amide) Copolymers | α,ω-dicarboxy-oligododecanamide and α,ω-dihydroxy-polyethers | High degree of phase separation, with the soft block remaining amorphous. | researchgate.net |

| Poly(amide-imide)s | Amide-preformed triphenylamine-diamine monomers and tetracarboxylic dianhydrides | Enhanced electrochemical and electrochromic properties due to the benzamide spacer. | mdpi.com |

Advanced Materials Incorporating this compound-derived Units

The incorporation of this compound units into polymer backbones leads to materials with enhanced performance characteristics. The rigid aromatic rings contribute to thermal stability and mechanical robustness, while the ether linkages provide a degree of flexibility, improving processability. The amine and benzamide functionalities are key to forming strong polymer chains through polycondensation reactions and influencing the final properties of the material.

Polymers derived from this compound and its analogues are excellent candidates for the matrix material in high-performance composites and as protective coatings. These materials, primarily aromatic polyamides and polyimides, are known for their exceptional thermal, mechanical, and chemical resistance.

The properties of these polymers are largely dictated by the rigidity of their molecular backbone and the strong intermolecular forces, such as hydrogen bonding between the amide groups. researchgate.net While these characteristics contribute to their high performance, they can also lead to poor solubility and high processing temperatures, which can be a limitation. researchgate.net To enhance processability without significantly compromising performance, the polymer structure can be modified. For instance, the introduction of flexible ether linkages, as is inherent in this compound, or bulky side groups can improve solubility in organic solvents. researchgate.net

Aromatic polyamides synthesized from similar aminophenoxy diamines exhibit high glass transition temperatures (Tg), often ranging from 224°C to 298°C, and excellent thermal stability, with 10% weight loss temperatures exceeding 555°C in a nitrogen atmosphere. nih.govtandfonline.com These properties make them suitable for applications where materials are exposed to extreme temperatures. The mechanical properties of films cast from these polymers are also noteworthy, often displaying good tensile strength and flexibility. nih.gov

When used in composites, these polymers can effectively transfer stress from the matrix to reinforcing fibers (like carbon or glass fibers), resulting in a lightweight material with superior strength and stiffness. As coatings, they provide excellent protection against corrosion, abrasion, and chemical attack, making them valuable in the aerospace, automotive, and electronics industries.

Table 1: Thermal Properties of Aromatic Polyamides Derived from Structurally Similar Diamines

| Polymer System | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (TGA) | Solubility |

|---|---|---|---|

| Polyamides from N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | 224–262 °C | > 555 °C (in N₂) | Soluble in NMP, DMAc, DMSO |

| Polyamides from 9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene and aromatic diamines | 236–298 °C | 490–535 °C (in N₂) | - |

| Polyamides from 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene | 237–254 °C | Good thermal stability | Improved solubility |

The unique electronic structure of polymers containing this compound units makes them suitable for various applications in electronics. These include roles as dielectric materials in microelectronics packaging and as active components in organic electronic devices.

Polyimides, which can be synthesized from diamines like this compound, are widely used in the electronics industry for their combination of excellent thermal stability, mechanical strength, and good dielectric properties. zeusinc.com For applications in high-speed electronics, a low dielectric constant is crucial to minimize signal delay. The incorporation of fluorine atoms or bulky groups into the polymer backbone, a strategy that can be applied to derivatives of this compound, has been shown to lower the dielectric constant of polyimides to values between 2.4 and 2.9. nih.gov

Furthermore, the introduction of electroactive moieties, such as triphenylamine, into polyamides and poly(amide-imide)s containing benzamide units can create materials with interesting redox and electrochromic properties. mdpi.comresearchgate.netrsc.org These polymers can change color in response to an applied voltage, making them promising for applications in smart windows, displays, and sensors. mdpi.com Research has shown that inserting a benzamide spacer between the electroactive unit and the polymer backbone can enhance the electrochemical and electrochromic stability of the material. mdpi.com These electroactive polymers often exhibit reversible oxidation-reduction cycles and high glass transition temperatures, ensuring their stability during operation. rsc.org

Table 2: Properties of Electroactive and Low-Dielectric Polymers from Analogous Monomers

| Polymer Type | Key Monomer Component | Glass Transition Temperature (Tg) | Decomposition Temperature (5% weight loss) | Key Property |

|---|---|---|---|---|

| Poly(amide-imide)s | 4,4′-bis(p-aminobenzamido)triphenylamine derivatives | 296–355 °C | > 500 °C | Electrochromic, high redox stability |

| Polyetherimides | bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone | > 259 °C | > 496 °C | Low dielectric constant (2.4–2.7) |

| Polyimides | Phthalimide-containing diamine | 263–338 °C | 575–631 °C | High thermal stability, good solubility |

The benzamide group within the this compound structure plays a crucial role in directing the self-assembly of polymers and other molecules into well-defined supramolecular architectures. This is primarily due to its ability to form strong and directional hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.

This hydrogen bonding capability can lead to the formation of ordered structures, both in the solid state and in solution. rsc.org In polymers containing these units, intermolecular hydrogen bonds between amide groups on adjacent chains can lead to a high degree of crystallinity and enhanced mechanical properties. researchgate.net This self-assembly behavior is fundamental to the high strength of many aromatic polyamides.

By carefully designing the molecular structure, it is possible to program the self-assembly process to create specific nanostructures, such as nanofibers or sheets. researchgate.net For instance, the interplay between hydrogen bonding and π-π stacking interactions of the aromatic rings can be harnessed to control the packing of the molecules. nih.gov This control over the supramolecular organization is a powerful tool for creating materials with tailored properties. For example, the construction of a coplanar polymer backbone through intramolecular hydrogen bonds has been shown to dramatically enhance the performance of n-type polymeric mixed conductors. nih.gov The ability to form these ordered assemblies is of great interest for applications in nanotechnology, including the development of functional membranes, catalysts, and materials for molecular recognition.

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Protocols

The industrial scalability and economic viability of materials derived from 4-(4-aminophenoxy)benzamide are contingent upon the development of efficient and sustainable synthetic routes. Current synthetic approaches often involve multi-step processes that may suffer from moderate yields and the use of hazardous reagents. Future research in this area is expected to focus on several key aspects to overcome these limitations.

Another area of investigation is the development of one-pot or tandem reactions that combine multiple synthetic steps into a single, continuous process. This approach not only enhances efficiency but also minimizes waste generation and purification efforts. The direct synthesis of related benzamide (B126) derivatives through PhIO-mediated oxidation reactions under mild, metal-free conditions highlights the potential for innovative synthetic methodologies. mdpi.com

| Synthetic Strategy | Key Research Objectives | Potential Advantages |

| Catalyst Development | Design of highly active and selective catalysts for C-O bond formation. | Milder reaction conditions, higher yields, improved atom economy. |

| Green Chemistry Approaches | Utilization of non-toxic solvents, renewable resources, and energy-efficient processes. | Reduced environmental impact, enhanced sustainability. |

| Process Intensification | Development of one-pot syntheses and continuous flow reactions. | Increased efficiency, reduced waste, lower production costs. |

Computational-Guided Design of Derivatives with Tailored Material Properties

The advent of powerful computational tools has revolutionized materials science, enabling the in silico design and prediction of material properties before their physical synthesis. For derivatives of this compound, computational-guided design is a particularly promising research direction for tailoring their properties for specific applications, especially in the realm of high-performance polymers like aramids.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of this compound derivatives with their macroscopic properties. researchgate.net By systematically modifying the core structure—for example, by introducing different substituents on the aromatic rings—it is possible to predict how these changes will affect properties such as thermal stability, mechanical strength, and solubility. This predictive capability can significantly accelerate the discovery of new materials with desired characteristics.

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are powerful tools for understanding the structure-property relationships at the molecular level. MD simulations can provide insights into the chain packing, intermolecular interactions, and conformational dynamics of polymers derived from this compound, which are crucial for determining their mechanical and thermal properties. DFT calculations can be employed to predict electronic properties, which is essential for exploring applications in electronics and optoelectronics. nasa.gov

| Computational Method | Application in Material Design | Predicted Properties |

| QSPR | High-throughput screening of virtual libraries of derivatives. | Thermal stability, solubility, mechanical strength. |

| Molecular Dynamics | Simulation of polymer chain interactions and bulk material behavior. | Glass transition temperature, tensile modulus, diffusion coefficients. |

| DFT | Calculation of electronic structure and molecular orbitals. | Bandgap, conductivity, optical properties. |

A notable application of this approach is in the development of novel aramid copolymers with enhanced processability. By incorporating flexible bis(4-aminophenoxy)benzene moieties into the polymer backbone, researchers have successfully fabricated exceptionally thin, clear films with high thermal stability and mechanical strength. nih.govresearchgate.netnih.govmdpi.com Computational studies can further optimize these structures to fine-tune properties like the glass transition temperature and thermal decomposition temperature for demanding applications in the aerospace and defense sectors. nih.govresearchgate.netnih.gov

Exploration of New Materials Science Paradigms Based on This Scaffold

The versatility of the this compound scaffold extends beyond its use in conventional polymers. Its rigid, aromatic structure and functional end groups make it an excellent candidate for the construction of novel, highly ordered materials such as covalent organic frameworks (COFs) and liquid crystals.

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. The amine and benzamide functionalities of this compound and its derivatives can be utilized as building blocks for the synthesis of amide-linked COFs. nih.govnih.gov These materials have potential applications in gas storage and separation, catalysis, and sensing. Future research could focus on designing COFs with specific pore sizes and chemical functionalities by judiciously selecting the co-monomers to be polymerized with this compound derivatives. The introduction of the ether linkage could impart greater flexibility to the framework compared to more rigid linkers, potentially leading to unique adsorption and catalytic properties.